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Fulacimstat in Clinical Trials

The table below summarizes the key clinical trials investigating fulacimstat in patients with left ventricular

dysfunction following a myocardial infarction.

Combination

. . Fulacimstat . Primary
Trial Name / Patient with . Safety &
o Phase . Dosage & Efficacy .
Identifier Population . Standard Tolerability
Duration Outcomes
Care
CHIARAMIA 1 Phase Clinically 4 doses (5 Yes; stable Not the Safe and well-
[1] 2 stable mg BID, 10 evidence- primary tolerated at all
patients mg BID, 25 based focus; doses. No
with history  mg BID, 50 therapies, determined  clinically
of Ml and mg QD) for including therapeutic  relevant
LVEF 2 weeks [1]. ACEi/ARB at  exposure effects on vital
<45% [1]. >50% target levels [1]. signs or
dose [1]. potassium [1].
CHIARAMIA2 Phase Patients 25 mg twice  Yes;ontop of No Safe and well-
(NCT02976467) 2 with first daily for 6 standard of significant  tolerated.
[2] [3] acute months [2] care starting effect: Achieved
STEMI, [3]. 6-12 days Changesin target plasma
LVEF post-MlI [2] LVEF, concentrations
<45%, and [3]. LVEDVI, [2] [3].
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infarct size and
>10% [2] LVESVI
[3]. were
comparable
to placebo
[2] [3].
Study 16673 Phase Patients 25 mg BID Yes; on top of Listed as Monitored via
[4] 2 with for 6 months  evidence- change in incidence of
reduced [4]. based LVEF, adverse and
LVEF standard of EDVI, and serious
(<45%) care [4]. ESVI adverse
after acute (results events [4].
MI [4]. consistent
with
CHIARA
MIA 2) [4].

Standard of Care Context

In the clinical trials, all patients received evidence-based standard of care for post-myocardial infarction

with left ventricular dysfunction. This specifically included:

¢ Angiotensin-Converting Enzyme Inhibitors (ACEi) or Angiotensin Receptor Blockers (ARBSs) at
doses of at least half the recommended target dose [1].

e The trials were designed to evaluate the incremental benefit of adding fulacimstat to this established
therapeutic regimen [4].

Guidance for Technical Documentation

For creating troubleshooting guides and FAQs for researchers, you can structure content around the following

points:
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¢ Indication Selection is Critical: A key point for researchers is that while the drug mechanism was
sound, the chosen clinical indication (adverse cardiac remodeling) did not prove successful. The
recent discovery of chymase's role in inactivating plasmin within clots has spurred a revival of
interest in fulacimstat for conditions like stroke and pulmonary embolism [5]. This represents a
potential new direction for research.

o Safety Profile is Established: Emphasize that in human trials, fulacimstat was safe and well-
tolerated at all tested doses, with no clinically relevant effects on vital signs or potassium levels, even
when combined with other heart failure medications [1]. This is a positive finding for future repurposing
efforts.

¢ Dosing and Exposure are Understood: The CHIARA MIA 2 trial confirmed that a 25 mg twice-daily
dosing regimen achieved plasma exposures predicted to be therapeutically active, which can inform
future trial designs [2].

CHIARA MIA 2 Trial Desigh Workflow

The following diagram illustrates the patient journey and key design of the pivotal CHIARA MIA 2 trial,

which provides the strongest evidence regarding fulacimstat's efficacy:
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(Patients with first STEMD
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25 mg BID + Standard Care Placebo BID + Standard Care
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Future Research Directions

Although fulacimstat failed for its original purpose, research into chymase inhibition continues. A 2024
scientific publication notes that interest has been revived due to a newly discovered biological role of
chymase in inactivating plasmin within clots. Chymase inhibitors are now being considered as potential
profibrinolytic drugs with a low bleeding risk for treating acute thrombosis in stroke, pulmonary embolism, or

venous thrombosis [5]. This represents a promising new avenue for drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528537?utm_src=pdf-bulk
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

